Cas no 905797-66-2 (1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea)

1-(3-Chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea is a synthetic urea derivative with potential applications in medicinal chemistry and agrochemical research. Its structure incorporates a chlorophenyl group, a dihydropyrrole moiety, and a dimethylphenyl substituent, offering versatility for further chemical modifications. The compound's unique scaffold may exhibit biological activity, making it a candidate for investigating enzyme inhibition or receptor modulation. Its well-defined molecular architecture allows for precise structure-activity relationship studies. The presence of both electron-donating and electron-withdrawing groups enhances its reactivity, facilitating its use in synthetic pathways. This compound is suitable for research purposes, particularly in developing novel pharmacophores or agrochemical agents.
1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea structure
905797-66-2 structure
商品名:1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea
CAS番号:905797-66-2
MF:C19H20ClN3O
メガワット:341.834603309631
CID:5495271
PubChem ID:18575226

1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea 化学的及び物理的性質

名前と識別子

    • AKOS016391888
    • 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)urea
    • 1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea
    • STL270903
    • F2593-0337
    • 905797-66-2
    • インチ: 1S/C19H20ClN3O/c1-13-9-14(2)11-17(10-13)23(18-7-4-8-21-18)19(24)22-16-6-3-5-15(20)12-16/h3,5-6,9-12H,4,7-8H2,1-2H3,(H,22,24)
    • InChIKey: YEGOUJLYBDKHCQ-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(=C1)NC(N(C1C=C(C)C=C(C)C=1)C1CCCN=1)=O

計算された属性

  • せいみつぶんしりょう: 341.1294900g/mol
  • どういたいしつりょう: 341.1294900g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 471
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 44.7Ų

1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2593-0337-5mg
1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea
905797-66-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2593-0337-20mg
1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea
905797-66-2 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2593-0337-50mg
1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea
905797-66-2 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2593-0337-20μmol
1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea
905797-66-2 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2593-0337-1mg
1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea
905797-66-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2593-0337-2μmol
1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea
905797-66-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2593-0337-25mg
1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea
905797-66-2 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2593-0337-4mg
1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea
905797-66-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2593-0337-15mg
1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea
905797-66-2 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2593-0337-10mg
1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea
905797-66-2 90%+
10mg
$79.0 2023-05-16

1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea 関連文献

1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)ureaに関する追加情報

Professional Introduction to Compound with CAS No. 905797-66-2 and Product Name: 1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea

The compound with the CAS number 905797-66-2 and the product name 1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug discovery. The structural features of this compound, particularly its aromatic rings and urea functional group, contribute to its unique chemical properties and biological activities.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their therapeutic potential. The presence of a pyrrole ring in the molecular structure of this compound is particularly noteworthy. Pyrrole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern on the pyrrole ring in this compound enhances its interaction with biological targets, making it a promising candidate for further investigation.

The chlorophenyl and dimethylphenyl substituents in the molecule also play a crucial role in determining its pharmacological profile. These aromatic groups contribute to the compound's solubility and bioavailability, which are critical factors in drug development. Additionally, the urea functional group serves as a key pharmacophore, facilitating interactions with biological receptors and enzymes. This combination of structural elements makes 1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea a versatile molecule with potential applications in various therapeutic areas.

Recent studies have highlighted the importance of urea-based compounds in drug discovery. Urea derivatives are known for their ability to modulate enzyme activity and receptor binding. The structural flexibility of the urea group allows for the design of molecules with high specificity and affinity for target proteins. In particular, research has shown that urea-based compounds can exhibit potent inhibitory effects on enzymes involved in inflammatory pathways. This makes them attractive candidates for the development of anti-inflammatory drugs.

The synthesis of 1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea involves a multi-step process that requires precise control over reaction conditions. The use of advanced synthetic techniques ensures high yield and purity of the final product. This compound has been synthesized using methodologies that emphasize green chemistry principles, minimizing waste and maximizing efficiency. Such sustainable approaches are increasingly important in pharmaceutical research to ensure environmental responsibility.

Biological activity testing of this compound has revealed promising results in preclinical studies. Initial assays have shown that it exhibits significant inhibitory activity against several enzymes relevant to diseases such as cancer and inflammation. The mechanism of action appears to involve disruption of key signaling pathways that are dysregulated in these conditions. Further research is ongoing to elucidate the detailed molecular interactions and to optimize the pharmacological properties of this compound.

The potential therapeutic applications of 1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea are broad and exciting. Its structural features suggest that it could be developed into a novel therapeutic agent for conditions such as cancer, inflammation, and neurodegenerative diseases. The compound's ability to interact with multiple biological targets makes it a valuable scaffold for structure-based drug design. By modifying its chemical structure, researchers can fine-tune its biological activity and develop more effective drugs.

In conclusion, the compound with CAS number 905797-66-2 and product name 1-(3-chlorophenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3,5-dimethylphenyl)urea represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As our understanding of drug design continues to evolve, compounds like this one will play an increasingly important role in the discovery of new therapies for human diseases.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Cuiyuan Biotechnology Co.,Ltd
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd